Covalent vs. Non-Covalent PPARγ Binding Mode: Irreversible Adduct Formation Evidenced by Mass Spectrometry
15d-PGJ₂ forms a covalent adduct with the PPARγ ligand-binding domain (LBD), whereas the synthetic agonist rosiglitazone binds reversibly and is displaceable. After incubation of 15d-PGJ₂ with recombinant PPARγ LBD, the quantity of free 15d-PGJ₂ decreased below the initial input, and rosiglitazone binding was reduced in a manner dependent on the 15d-PGJ₂ pre-incubation concentration [1]. MALDI-TOF mass spectrometry of trypsinized PPARγ LBD incubated with 15d-PGJ₂ identified a fragment at m/z = 1314.699, corresponding to the mass addition of 15d-PGJ₂ (m/z = 316.203) to the GST-LBD peptide (m/z = 998.481), confirming covalent bond formation [1]. This covalent binding targets Cys285 of PPARγ (Cys249 in PPARγ2 isoform) [2]. Rosiglitazone, in contrast, shows no evidence of covalent adduct formation and its binding is fully reversible upon washout or antagonist competition [1].
| Evidence Dimension | Binding mode to PPARγ LBD |
|---|---|
| Target Compound Data | Covalent adduct formation; m/z shift from 998.481 to 1314.699 (Δ = 316.218 Da); non-displaceable by competition [1]. |
| Comparator Or Baseline | Rosiglitazone: reversible non-covalent binding; fully displaceable by PPARγ antagonist GW9662 [1]. |
| Quantified Difference | Qualitative categorical difference: irreversible covalent vs. reversible non-covalent; mass shift of 316.218 Da matches molecular weight of 15d-PGJ₂ (316.435 Da) [1]. |
| Conditions | Recombinant human PPARγ LBD (GST-fusion); MALDI-TOF MS after trypsinolysis; competition binding with [³H]-rosiglitazone [1]; X-ray crystallography at 2.61 Å resolution (PDB 2ZK1) [2]. |
Why This Matters
The covalent binding mode means 15d-PGJ₂ produces sustained, wash-resistant PPARγ activation fundamentally different from reversible TZD binding, directly impacting experimental design for target engagement studies, pharmacodynamic modeling, and washout experiments.
- [1] Soares AF, Nosjean O, Cozzone D, et al. Covalent binding of 15-deoxy-delta12,14-prostaglandin J2 to PPARgamma. Biochem Biophys Res Commun. 2005 Nov 18;337(2):521-5. doi: 10.1016/j.bbrc.2005.09.085. PMID: 16198309. View Source
- [2] Waku T, Shiraki T, Oyama T, et al. Structural insight into PPARgamma activation through covalent modification with endogenous fatty acids. J Mol Biol. 2009 Jan 9;385(1):188-99. doi: 10.1016/j.jmb.2008.10.039. PMID: 18977231. View Source
